molecular formula C14H14N2O B145163 2-(4-Phenylphenyl)acetohydrazide CAS No. 139277-58-0

2-(4-Phenylphenyl)acetohydrazide

Cat. No.: B145163
CAS No.: 139277-58-0
M. Wt: 226.27 g/mol
InChI Key: MLSJQOUEHHYKAD-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)acetohydrazide is an organic compound with the molecular formula C14H14N2O. It is known for its role as an inhibitor of plasma amine oxidase, an enzyme involved in various physiological and pathological processes

Preparation Methods

2-(4-Phenylphenyl)acetohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-biphenylacetic acid with hydrazine hydrate under controlled conditions . The reaction typically occurs in an organic solvent such as ethanol or acetic acid, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Phenylphenyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Phenylphenyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenyl)acetohydrazide involves its interaction with plasma amine oxidase. The compound binds to the enzyme’s active site, inhibiting its activity. This inhibition prevents the oxidative deamination of primary amines, which is a crucial step in various metabolic pathways . The molecular targets include the enzyme’s active site residues, and the pathways involved are related to amine metabolism and inflammatory responses.

Comparison with Similar Compounds

2-(4-Phenylphenyl)acetohydrazide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(4-phenylphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJQOUEHHYKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397510
Record name 2-(4-phenylphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139277-58-0
Record name 2-(4-phenylphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Phenylphenyl)acetohydrazide interact with PAO and what are the downstream effects of this interaction?

A1: this compound acts as a covalent inhibitor of PAO. [] This means that it forms a strong, irreversible bond with the enzyme, effectively blocking its catalytic activity. While the exact mechanism is not detailed in the provided abstract, covalent inhibitors often target active site residues crucial for enzyme function.

Q2: What analytical methods were employed to study the inhibitory activity of this compound on PAO?

A2: The researchers utilized a high-performance liquid chromatography (HPLC) assay with UV detection to evaluate the inhibitory activity of this compound against PAO. [] This method involved monitoring the formation of 6-(5-phenyl-2H-tetrazol-2-yl)hexanal from its corresponding amine substrate. The researchers demonstrated that using crude bovine plasma as the enzyme source, instead of purified PAO, yielded comparable results. This simplified assay allows for efficient screening and characterization of potential PAO inhibitors.

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